molecular formula C11H10BrFO3 B1401095 Ethyl (3-bromo-4-fluorobenzoyl)acetate CAS No. 936125-75-6

Ethyl (3-bromo-4-fluorobenzoyl)acetate

Cat. No. B1401095
M. Wt: 289.1 g/mol
InChI Key: LIXLKVLICJXHER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (3-bromo-4-fluorobenzoyl)acetate is a chemical compound with the molecular formula C11H10BrFO3 . It is used as a reactant in the preparation of biologically active molecules .


Molecular Structure Analysis

The molecular structure of Ethyl (3-bromo-4-fluorobenzoyl)acetate can be represented by the SMILES string CCOC(=O)CC(=O)c1cc(F)cc(Br)c1 . The InChI key for this compound is MDZMKRYNAOMODM-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

Ethyl (3-bromo-4-fluorobenzoyl)acetate has a molecular weight of 289.1 g/mol . It has a refractive index of 1.549 and a density of 1.465 g/mL at 25 °C .

Scientific Research Applications

Synthesis of Pyrimidine Derivatives

  • Scientific Field : Organic Chemistry
  • Application Summary : Ethyl (4-fluorobenzoyl)acetate is used as a starting material for synthesizing pyrimidine derivatives via the Pinner pyrimidine reaction with amidine/guanidine .
  • Methods of Application : The exact experimental procedures would depend on the specific reaction conditions and the type of amidine/guanidine used. Typically, the reaction involves the nucleophilic addition of the amidine/guanidine to the carbonyl group of the ester, followed by cyclization to form the pyrimidine ring .
  • Results or Outcomes : The pyrimidine derivatives synthesized from this process can be used to form iridium complexes, which are used in long-lasting blue phosphorescent organic light-emitting diodes (PhOLEDs) .

Oxidative Cross-Coupling with Indoles

  • Scientific Field : Organic Chemistry
  • Application Summary : Ethyl (4-fluorobenzoyl)acetate can be used in oxidative cross-coupling reactions with indoles .
  • Methods of Application : The reaction typically involves the use of a transition metal catalyst to facilitate the oxidative coupling of the ester with the indole .
  • Results or Outcomes : The outcome of this reaction would be the formation of a new carbon-carbon bond between the ester and the indole .

Synthesis of Pyrones

  • Scientific Field : Organic Chemistry
  • Application Summary : Ethyl (4-fluorobenzoyl)acetate can be used in the cyclization of keto esters for the synthesis of pyrones .
  • Methods of Application : The reaction typically involves the cyclization of the keto ester under acidic or basic conditions to form the pyrone ring .
  • Results or Outcomes : The outcome of this reaction would be the formation of a new pyrone ring .

Synthesis of α-Acetoxy β-Amino Acid Derivatives

  • Scientific Field : Organic Chemistry
  • Application Summary : Ethyl (4-fluorobenzoyl)acetate can be used in Lewis base catalyzed hydrosilylation reactions for the synthesis of α-acetoxy β-amino acid derivatives .
  • Methods of Application : The reaction typically involves the use of a Lewis base catalyst to facilitate the hydrosilylation of the ester .
  • Results or Outcomes : The outcome of this reaction would be the formation of a new α-acetoxy β-amino acid derivative .

Synthesis of Methylenecyclopentane Derivatives

  • Scientific Field : Organic Chemistry
  • Application Summary : Ethyl (4-fluorobenzoyl)acetate can be used in Conia-ene reactions for the synthesis of methylenecyclopentane derivatives .
  • Methods of Application : The reaction typically involves the use of a base to facilitate the Conia-ene reaction of the ester .
  • Results or Outcomes : The outcome of this reaction would be the formation of a new methylenecyclopentane derivative .

Ligand for Catalytic Reactions

  • Scientific Field : Organic Chemistry
  • Application Summary : Ethyl (4-fluorobenzoyl)acetate is typically used as a ligand for improving stereoselectivity of catalytic reactions due to its great chelating ability to metal centres .
  • Methods of Application : The exact experimental procedures would depend on the specific reaction conditions and the type of metal centre used. Typically, the reaction involves the coordination of the ester to the metal centre, followed by the catalytic reaction .
  • Results or Outcomes : The outcome of this reaction would be the formation of a new product with improved stereoselectivity .

Interfacial Band Engineering

  • Scientific Field : Material Science
  • Application Summary : The self-assembled monomer layer of pyrimidine derivatives synthesized from Ethyl (4-fluorobenzoyl)acetate can engineer the interfacial band of MoS2 and gold for enhanced device performance in thin film transistors .
  • Methods of Application : The exact experimental procedures would depend on the specific device fabrication conditions. Typically, the reaction involves the formation of a self-assembled monomer layer on the surface of the device .
  • Results or Outcomes : The outcome of this application would be the enhanced performance of thin film transistors .

Safety And Hazards

Ethyl (3-bromo-4-fluorobenzoyl)acetate is classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation . Personal protective equipment such as dust masks, eyeshields, and gloves are recommended when handling this compound .

properties

IUPAC Name

ethyl 3-(3-bromo-4-fluorophenyl)-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrFO3/c1-2-16-11(15)6-10(14)7-3-4-9(13)8(12)5-7/h3-5H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIXLKVLICJXHER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=CC(=C(C=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(3-bromo-4-fluorophenyl)-3-oxopropanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl (3-bromo-4-fluorobenzoyl)acetate
Reactant of Route 2
Reactant of Route 2
Ethyl (3-bromo-4-fluorobenzoyl)acetate
Reactant of Route 3
Reactant of Route 3
Ethyl (3-bromo-4-fluorobenzoyl)acetate
Reactant of Route 4
Reactant of Route 4
Ethyl (3-bromo-4-fluorobenzoyl)acetate
Reactant of Route 5
Reactant of Route 5
Ethyl (3-bromo-4-fluorobenzoyl)acetate
Reactant of Route 6
Reactant of Route 6
Ethyl (3-bromo-4-fluorobenzoyl)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.